molecular formula C14H17N3O2 B11082293 N-(4'-oxo-1',4'-dihydro-3'H-spiro[cyclopentane-1,2'-quinazolin]-3'-yl)acetamide

N-(4'-oxo-1',4'-dihydro-3'H-spiro[cyclopentane-1,2'-quinazolin]-3'-yl)acetamide

Cat. No.: B11082293
M. Wt: 259.30 g/mol
InChI Key: UWVTXKUQIOPXSC-UHFFFAOYSA-N
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Description

N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)acetamide is a complex organic compound characterized by its unique spiro structure. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)acetamide typically involves multi-step organic reactions. One common method includes the condensation of cyclopentanone with anthranilic acid, followed by cyclization and acylation reactions. The reaction conditions often require the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various quinazoline derivatives, which can have different biological activities and applications depending on the functional groups introduced .

Scientific Research Applications

N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinazoline derivatives, such as:

Uniqueness

What sets N-(4’-oxo-1’,4’-dihydro-3’H-spiro[cyclopentane-1,2’-quinazolin]-3’-yl)acetamide apart is its spiro structure, which imparts unique steric and electronic properties. This structure can enhance its binding affinity to specific molecular targets and improve its stability under physiological conditions .

Properties

Molecular Formula

C14H17N3O2

Molecular Weight

259.30 g/mol

IUPAC Name

N-(4-oxospiro[1H-quinazoline-2,1'-cyclopentane]-3-yl)acetamide

InChI

InChI=1S/C14H17N3O2/c1-10(18)16-17-13(19)11-6-2-3-7-12(11)15-14(17)8-4-5-9-14/h2-3,6-7,15H,4-5,8-9H2,1H3,(H,16,18)

InChI Key

UWVTXKUQIOPXSC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NN1C(=O)C2=CC=CC=C2NC13CCCC3

Origin of Product

United States

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